molecular formula C11H10 B1625034 2-Methylazulene CAS No. 769-86-8

2-Methylazulene

Cat. No. B1625034
CAS RN: 769-86-8
M. Wt: 142.2 g/mol
InChI Key: ZRCFBHGCJAIXIH-UHFFFAOYSA-N
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Description

2-Methylazulene is a chemical compound with the molecular formula C11H10 . It is a derivative of azulene, a non-alternating 10π electron aromatic compound .


Synthesis Analysis

The synthesis of 2-Methylazulene probes involves transforming tropolone into a lactone, which is subjected to an [8+2] cycloaddition reaction to yield 2-Methylazulene as the core ring of the probe .


Molecular Structure Analysis

The molecular structure of 2-Methylazulene is characterized by its molecular formula C11H10, average mass 142.197 Da, and monoisotopic mass 142.078247 Da .


Chemical Reactions Analysis

2-Methylazulene derivatives, possessing electron-withdrawing substituents, undergo condensation reaction with benzaldehyde, yielding 2-styrylazulene derivatives . 2-Formylazulene derivatives were obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 .


Physical And Chemical Properties Analysis

2-Methylazulene has a density of 1.0±0.1 g/cm3, a boiling point of 242.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±0.8 kJ/mol, a flash point of 93.6±8.9 °C, and an index of refraction of 1.617 .

Scientific Research Applications

Pharmaceuticals

2-Methylazulene derivatives have potential applications in pharmaceuticals . For example, the sulfonate of 1-ethyl-5-isopropylazulene exhibited extremely high antiulcer activity . This compound is now frequently prescribed as a therapeutic agent for gastric ulcers .

Organic Materials

Azulene derivatives, including 2-Methylazulene, are anticipated to have applications in organic materials . The unique electronic structure of azulene, which contains ionic cyclopentadienide and tropylium substructures, contributes to its potential in this field .

Synthesis of Azulene Derivatives

2-Methylazulene derivatives, possessing electron-withdrawing substituents, such as alkoxycarbonyl or cyano group, at the 1- and/or 3-positions, were reactive to undergo condensation reaction with benzaldehyde, in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives .

Synthesis of 2-Formyl- and 2-Ethynylazulenes

2-Formylazulene derivatives were obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 . Vilsmeier formylation of 1-phenyl-3-methylazulenes also afforded the corresponding 2-formylazulenes in moderate yields . These 2-formylazulenes obtained by the reaction were also transformed to 2-ethynylazulenes in good yields by modified Seyferth−Gilbert reaction .

Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones

2H-Cyclohepta[b]furan-2-one and its derivatives have been frequently used as promising precursors for the synthesis of azulenes . A variety of synthetic methods have been developed for azulene derivatives due to their potential applications in pharmaceuticals and organic materials . The development of the synthesis of azulenes by the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers has been described .

Safety And Hazards

The safety data sheet for 2-Methylazulene suggests that it is a flammable liquid and vapor. It is harmful if swallowed or inhaled . In case of skin contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

2-methylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCFBHGCJAIXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456070
Record name 2-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylazulene

CAS RN

769-86-8
Record name 2-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylazulene was synthesized according to a method described in Japanese Patent Laid-Open Publication No. 207232/1987. Specifically, 19.5 g (0.16 mol) of tropolone was reacted with 40 g (0.21 mol) of p-toluenesulfonic acid chloride in pyridine to give 37.1 g of tosylated tropolone. Then, 20 g (0.15 mol) of dimethylmalonate was reacted with 9.7 g (0.18 mol) of NaOMe in methanol at room temperature for 4 hr to give 14.4 g of 3-methoxycarbonyl-2H-cyclohepta(b) furan-2-one (Compound (2)). Then, 12 g of Compound (2), 200 ml of acetone and 70 ml of diethylamine were added, and the mixture was heated under reflux for 30 hr. Thereafter, H2O was added thereto, and the mixture was extracted with toluene to give 39.2 g of methyl-2-methylazulene carboxylate. Further, 25 ml of phosphoric acid was added, and a reaction was allowed to proceed at 85° to 90° C. for one hr. The reaction mixture was decomposed with water, extracted with benzene and dried to give 6.5 g of 2-methylazulene as an intended product.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
RW Alder, RW Whiteside, G Whittaker… - Journal of the American …, 1979 - ACS Publications
… 13C] - 2-methylazulene the label should appear at Cl, C-3, and C-4 with labelingat Cl equal … The formation of 1-MN from 2-methylazulene, and the labeling pattern we now report in that …
Number of citations: 40 pubs.acs.org
OK Abou-Zied, HK Sinha, RP Steer - Journal of Molecular Spectroscopy, 1997 - Elsevier
… and exits the chamber through spectra of azulene and three of its derivatives, 2-chloroazuquartz flats mounted at Brewster’s angle on rotatable holders lene (ClAz), 2-methylazulene (…
Number of citations: 15 www.sciencedirect.com
M Saito, T Morita, K Takase - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… Dimethyl 2-Methylazulene-7,3-dicarboxylate (3). "This compound was prepared by a procedure similar to that used for the preparation of ethyl methyl 2-methylazulene… -2-methylazulenel-…
Number of citations: 4 www.journal.csj.jp
OK Abou-Zied, HK Sinha, RP Steer - The Journal of Physical …, 1997 - ACS Publications
… 2-Methylazulene and 1,3-dimethylazulene were custom synthesized for us by Drs. Irvine and Majewski of the author's department, using a modification of a previously published method…
Number of citations: 6 pubs.acs.org
M Saito, T Morita, K Takase - Chemistry Letters, 1974 - journal.csj.jp
… with this, when dimethyl 2-methylazulene1,3-dicarboxylate (4a)2) and methyl 3-cyano-2-methylazulene-1-carboxylate … In a similar manner, 1-cyano-2-methylazulene …
Number of citations: 7 www.journal.csj.jp
T Shoji, K Miura, T Araki, A Maruyama… - The Journal of …, 2018 - ACS Publications
… , we decided to bring the 2-methyl-1-azulenyl (2-Me-1-Az) group into TCBDs and DCNQs for the model derivatives with the substituent at the 2-position, since the 2-methylazulene …
Number of citations: 21 pubs.acs.org
T Nozoe, S Seto, S Matsumura - Bulletin of the Chemical Society of …, 1962 - journal.csj.jp
Quantum mechanical calculation as to the position of attack on azulenes by nucleophilic reagents, first made by Brown1), showed that such reactions should result in substitution in the 4…
Number of citations: 110 www.journal.csj.jp
M Saito, T Morita, K Takase - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… Such a reaction was carried out for synthesizing 2-formylazulenes from 2methylazulene derivatives directly. The reaction of dimethyl 2-methylazulene-1,3-dicarboxylate (7) with NDA …
Number of citations: 19 www.journal.csj.jp
T Shoji, T Araki, N Iida, Y Kobayashi… - European Journal of …, 2018 - Wiley Online Library
… Furthermore, in the course of studying the reactivity of 1-formyl-2-methylazulene derivatives, … The results obtained in this work demonstrate the usefulness of 2-methylazulene derivatives …
RW Alder, G Whittaker - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Distillation was accompanied by co-distillation of 2-methylazulene and was continued until … 2-Methylazulene was obtained as violetblue crystals (0.09 g, 3%), mp 47-48". The following …
Number of citations: 40 pubs.rsc.org

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